

"solubility and preparation of DNA Gyrase-IN-15 for experiments"

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Compound of Interest		
Compound Name:	DNA Gyrase-IN-15	
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Application Notes and Protocols: DNA Gyrase-IN-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Gyrase-IN-15, also known as Compound 11, is a dual-target antibacterial agent that demonstrates inhibitory activity against both dihydropteroate synthase (DHPS) and DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA and relaxes positive supercoils, processes critical for DNA replication and transcription.[2][3][4] Its absence in higher eukaryotes makes it a prime target for the development of novel antibacterial drugs.[4] DNA Gyrase-IN-15 has shown promise with its potent inhibition of DNA gyrase and broad-spectrum antimicrobial activity.[1] These application notes provide detailed protocols for the preparation and experimental use of DNA Gyrase-IN-15 for in vitro assays.

Quantitative Data Summary

The following table summarizes the reported inhibitory and antimicrobial activities of **DNA Gyrase-IN-15**.



Parameter	Value	Target/Organism	Reference
IC50	0.07 μΜ	DNA Gyrase	[1]
IC50	1.73 μΜ	DHPS	[1]
MIC	7.81 μg/mL	Acinetobacter baumannii	[1]
MIC	7.81 μg/mL	Enterobacter sp.	[1]
MIC	15.62 μg/mL	Enterococcus faecium	[1]
MIC	7.81 μg/mL	Klebsiella pneumoniae	[1]
MIC	7.81 μg/mL	Pseudomonas aeruginosa	[1]
MIC	7.81 μg/mL	Staphylococcus aureus	[1]

Molecular Properties

Property	Value
Molecular Formula	C31H26N4O4S2
Molecular Weight	582.693 g/mol
Physical Form	Solid

Experimental Protocols Preparation of DNA Gyrase-IN-15 Stock Solution

Objective: To prepare a concentrated stock solution of **DNA Gyrase-IN-15** for use in subsequent assays.

Materials:

• DNA Gyrase-IN-15 (solid)



- Dimethyl sulfoxide (DMSO), cell culture grade
- Microcentrifuge tubes
- Vortex mixer

Protocol:

- Weighing the Compound: Accurately weigh a precise amount of DNA Gyrase-IN-15 solid.
 For example, to prepare a 10 mM stock solution, weigh out 5.83 mg of the compound.
- Dissolution: Add the appropriate volume of DMSO to the weighed compound to achieve the desired concentration. For a 10 mM stock from 5.83 mg, add 1 mL of DMSO.
- Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution, but the stability of the compound under these conditions should be considered.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note on Solubility: While DMSO is a common solvent for such compounds, the optimal solvent and maximum solubility of **DNA Gyrase-IN-15** may need to be determined empirically. It is recommended to perform a small-scale solubility test with various solvents (e.g., ethanol, methanol) if DMSO is not suitable for a specific experimental setup.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the inhibitory effect of **DNA Gyrase-IN-15** on the supercoiling activity of DNA gyrase. This protocol is adapted from standard E. coli DNA gyrase supercoiling assays. [5][6]

Materials:

- E. coli DNA Gyrase
- Relaxed plasmid DNA (e.g., pBR322)



- 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
- DNA Gyrase-IN-15 stock solution (e.g., 10 mM in DMSO)
- Dilution Buffer (for compound and enzyme)
- Nuclease-free water
- Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[7]
- Agarose
- Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
- Ethidium bromide or other DNA stain
- Gel electrophoresis system and imaging equipment

Protocol:

- Reaction Setup: Prepare a master mix for the desired number of reactions. For a single 30
 μL reaction, combine the following in a microcentrifuge tube on ice:
 - 6 μL of 5X Assay Buffer
 - 1 μg of relaxed plasmid DNA
 - Nuclease-free water to a final volume of 29.7 μL (after adding the compound).
- Inhibitor Addition:
 - Prepare serial dilutions of the DNA Gyrase-IN-15 stock solution in the appropriate solvent (e.g., DMSO).
 - Add 0.3 μL of the diluted inhibitor to each reaction tube.
 - For the positive control (no inhibition), add 0.3 μL of the solvent (e.g., DMSO).



- For the negative control (no enzyme), add 0.3 μL of the solvent.
- Enzyme Addition:
 - Dilute the DNA gyrase enzyme to the appropriate working concentration in a suitable dilution buffer. The optimal amount of enzyme should be predetermined to achieve complete supercoiling of the substrate in the absence of an inhibitor.
 - Add the diluted enzyme to all tubes except the negative control.
- Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding 6 μL of Stop Buffer/Loading Dye.
- Agarose Gel Electrophoresis:
 - Prepare a 1% agarose gel in TAE or TBE buffer.
 - Load the entire reaction mixture into the wells of the gel.
 - Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance to separate the supercoiled and relaxed DNA forms.
- Visualization and Analysis:
 - Stain the gel with ethidium bromide or a safer alternative.
 - Visualize the DNA bands under UV light and capture an image.
 - Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition can be
 calculated as the percentage decrease in the supercoiled DNA form in the presence of the
 inhibitor compared to the positive control. The IC50 value can be determined by plotting
 the percentage of inhibition against the inhibitor concentration.

Visualizations DNA Gyrase Catalytic Cycle



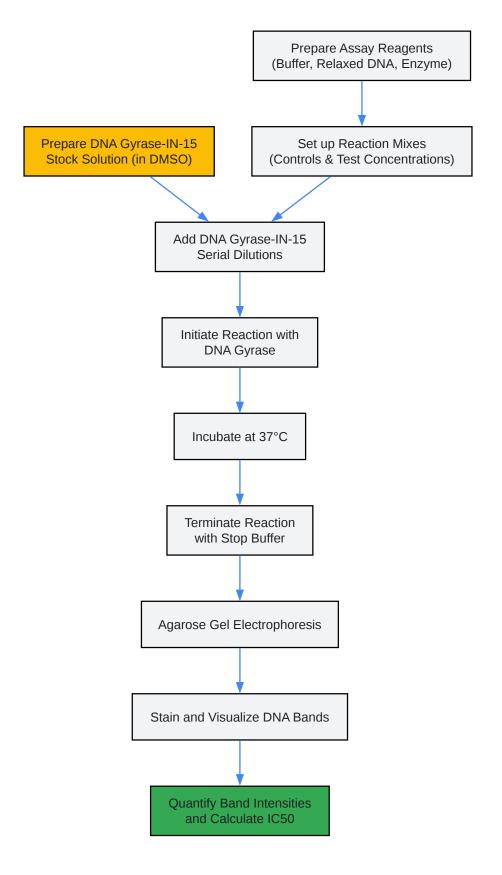


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Caption: The catalytic cycle of DNA gyrase, illustrating the steps of DNA binding, cleavage, strand passage, and ligation, which are dependent on ATP hydrolysis.

Experimental Workflow for DNA Gyrase-IN-15 Inhibition Assay





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Caption: A streamlined workflow for evaluating the inhibitory activity of **DNA Gyrase-IN-15** on DNA gyrase supercoiling.

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